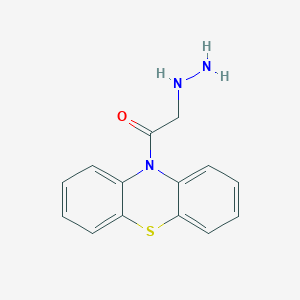
2-Hydrazinyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl)ethanone with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesized compound is then characterized using techniques such as IR, 1H-NMR, and mass spectrometry .
Analyse Chemischer Reaktionen
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aryl aldehydes to form Schiff bases.
Cyclocondensation Reactions: It can be used to synthesize azetidinones by reacting with chloroacetyl chloride in the presence of triethylamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Antibacterial and Antifungal Activity: The compound has shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and antifungal activity against Aspergillus species.
Anti-tubercular Activity: It has been evaluated for its anti-tubercular activity and has shown inhibition against the growth of Mycobacterium tuberculosis.
Anti-inflammatory Activity: Although the compound has been tested for anti-inflammatory activity, it did not show promising results in this area.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s hydrazinyl group is believed to play a crucial role in its biological activity by forming Schiff bases with aldehydes and ketones. These Schiff bases can further interact with biological molecules, leading to the observed antibacterial and antifungal activities .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-1-(10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives such as:
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: This compound has similar structural features but differs in its functional groups and biological activities.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with different applications and properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
54012-74-7 |
|---|---|
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
2-hydrazinyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C14H13N3OS/c15-16-9-14(18)17-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)17/h1-8,16H,9,15H2 |
InChI-Schlüssel |
OIIPRDHBDNAXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


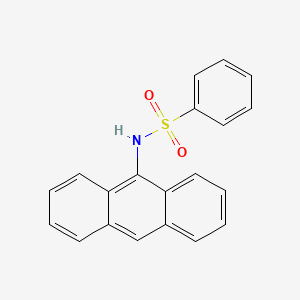
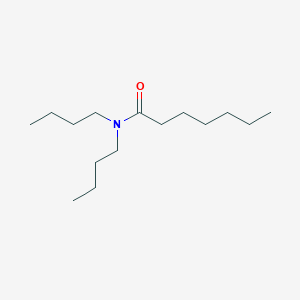
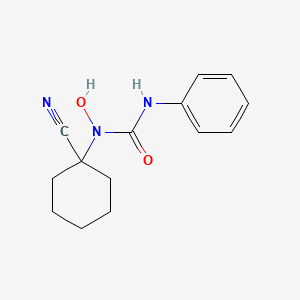
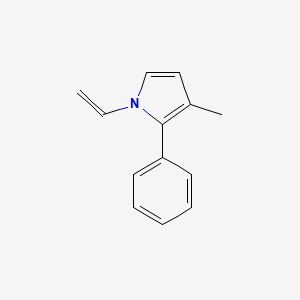

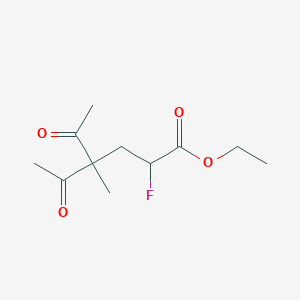
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
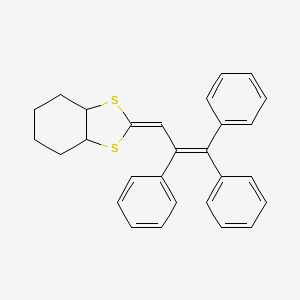
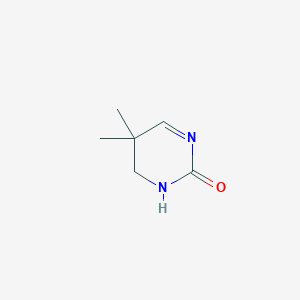

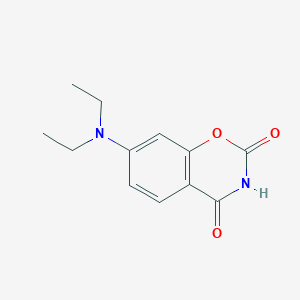
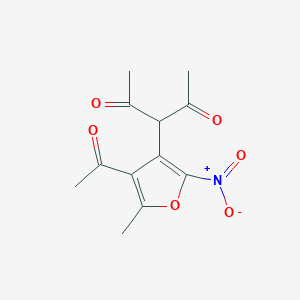
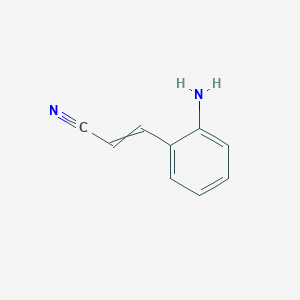
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
